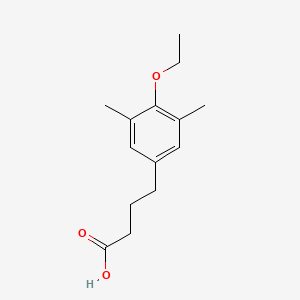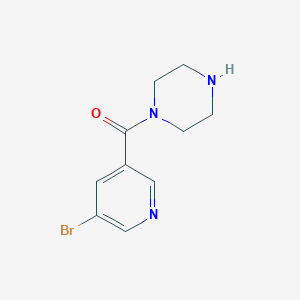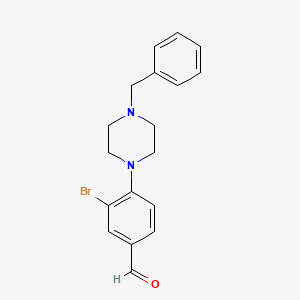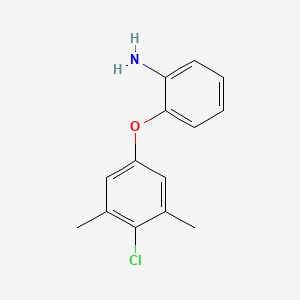
2,2',6-Trichlorobiphenyl
描述
2,2’,6-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
准备方法
The synthesis of 2,2’,6-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods often involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.
化学反应分析
2,2’,6-Trichlorobiphenyl undergoes various chemical reactions, including:
科学研究应用
2,2’,6-Trichlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: It serves as a model compound for studying the behavior of PCBs in the environment and their chemical transformations.
作用机制
The mechanism of action of 2,2’,6-Trichlorobiphenyl involves its interaction with various molecular targets. One of the primary pathways is the binding to the aryl hydrocarbon receptor, which disrupts cellular functions by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, it affects calcium ion channels in cardiac myocytes, influencing contraction and calcium transients .
相似化合物的比较
2,2’,6-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:
2,3,6-Trichlorobiphenyl: Another trichlorinated biphenyl with different chlorine atom positions, leading to variations in its chemical behavior and biological effects.
2,4,6-Trichlorobiphenyl: Known for its distinct reactivity and environmental persistence.
2,2’,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its reactivity and interactions with biological systems.
属性
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-73-4 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the non-planar structure of PCB 19 influence its sorption to clay minerals compared to the co-planar PCB 36?
A1: Research indicates that the non-planar structure of PCB 19 significantly affects its sorption affinity to clay minerals compared to the co-planar PCB 36. [] Batch sorption experiments demonstrated a considerably greater sorption coefficient (Kw) for the co-planar PCB 36 on various homoionic montmorillonites. Molecular dynamics (MD) simulations revealed that the hydrophobic nature of the interlayer regions within the clay minerals played a crucial role. This hydrophobicity is determined by the hydration status of exchangeable cations and the corresponding d-spacing. The enhanced sorption observed for co-planar PCBs, like PCB 36, can be attributed to shape selectivity and stronger hydrophobic interactions within these interlayer regions, which the non-planar PCB 19 cannot achieve as effectively. []
Q2: What are the effects of PCB 19 on cardiac myocytes?
A2: Studies have shown that PCB 19 negatively impacts cardiac myocytes. [] Specifically, PCB 19 decreases contractile force in these cells in a concentration-dependent manner. This negative inotropic effect is linked to a reduction in the Ca2+ transient, primarily caused by the inhibition of L-type Ca2+ channels. The research demonstrates that PCB 19 exposure can disrupt critical cardiac functions by interfering with calcium signaling pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)


![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)





![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
